molecular formula C18H17ClN2O B4537275 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide

Cat. No.: B4537275
M. Wt: 312.8 g/mol
InChI Key: SWHWUIHALXSWLJ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide is a synthetic small molecule featuring a benzamide moiety linked to a 5-chloroindole structure. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, as both indole and benzamide scaffolds are known to possess a wide spectrum of biological activities . The compound serves as a valuable building block for developing novel therapeutic agents and probing biological mechanisms. Research Applications and Value The primary research value of this compound lies in its potential as a lead structure in oncology and infectious disease studies. Indole derivatives are extensively investigated for their antiproliferative and anticancer properties , often through mechanisms involving interaction with various cellular targets . Furthermore, structurally related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated exceptional antibacterial activity against strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some analogs showing minimum inhibitory concentrations (MIC) of less than 1 µg/mL . These related compounds have also exhibited potent antibiofilm activity , capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is a critical area of research for tackling antibiotic-resistant infections . Potential Mechanisms of Action While the specific mechanism of action for this compound requires empirical validation, research on similar molecules provides strong clues. Potential molecular targets include: • Bacterial Cell Division Proteins (FtsZ): Certain trisubstituted benzimidazoles, which share structural features with this compound, are known to target the FtsZ protein, a key regulator of bacterial cell division . • Bacterial Persistence Regulators ((p)ppGpp Synthetases/Hydrolases): Substituted indoles and benzimidazoles can bind to RelSeq, an enzyme involved in the bacterial "stringent response" linked to persistence, tolerance, and resistance . • Metabolic Enzymes (Pyruvate Kinase): Compounds containing a benzimidazole fragment have been identified as inhibitors of essential pyruvate kinase enzymes, exhibiting antistaphylococcal activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-4-2-3-5-15(12)18(22)20-9-8-13-11-21-17-7-6-14(19)10-16(13)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWUIHALXSWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide has shown promising anticancer activities. Research indicates that compounds with similar indole structures can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated against multiple cancer cell lines, revealing significant cytotoxic effects and potential as lead compounds in cancer therapy .

Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that indole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

Synthetic Organic Chemistry

This compound serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, enabling researchers to create new derivatives with enhanced biological activities. The synthesis typically involves multi-step reactions that can be optimized for yield and purity through techniques like chromatography.

Table 1: Synthesis Overview

StepReaction TypeDescription
1SubstitutionIntroduction of the chloro group on the indole ring
2AlkylationFormation of the ethyl side chain
3Amide FormationCoupling with 2-methylbenzoic acid to form the amide bond

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for its application as a therapeutic agent. Interaction studies reveal that it may target specific enzymes and receptors involved in cell signaling pathways related to cancer growth and inflammation.

Mechanism of Action
The compound's mechanism likely involves:

  • Inhibition of cell cycle progression : It has been shown to arrest cancer cells in the G2/M phase.
  • Induction of apoptosis : Evidence suggests it triggers programmed cell death in cancerous cells.
  • Modulation of metabolic pathways : The down-regulation of hexokinase 2 has been observed, which is crucial for cancer metabolism .

Case Studies

Several studies have highlighted the effectiveness of this compound and its analogs:

Case Study 1: Anticancer Activity
A study evaluated the compound against various cancer cell lines (MCF-7, A549, HepG2). Results indicated that derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-Fu), particularly against gastric cancer cells (MGC-803), suggesting a selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of indole derivatives, including this compound. The compound demonstrated effective inhibition of bacterial growth, indicating its potential as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can influence its chemical reactivity and biological activity. This chloro group can enhance the compound’s ability to interact with specific molecular targets and may improve its stability and solubility compared to other similar compounds .

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound features an indole ring system substituted with a chloro group, which is known to influence its biological activity. The structural formula can be represented as follows:

C14H14ClN2O\text{C}_{14}\text{H}_{14}\text{ClN}_{2}\text{O}

2. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines.

2.1 Cell Line Studies

A study evaluated the compound's effects on several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • MGC-803 (gastric cancer)

The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating its potency against these cell lines. For instance, in MGC-803 cells, the IC50 was reported to be approximately 29 µM , showcasing its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

Cell LineIC50 (µM)Comparison to 5-Fu
MCF-7>100Less potent
A54958Comparable
HepG275Comparable
MGC-80329More potent

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in treated cells, evidenced by increased levels of lactate dehydrogenase (LDH) and alterations in cell cycle distribution .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G2/M phase arrest in MGC-803 cells, leading to reduced proliferation .

3. Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity . Although specific data on bacterial strains is limited, compounds with similar indole structures have shown efficacy against various pathogens .

4. Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into related compounds has identified that:

  • Substituents at the C5 position of the indole ring significantly affect potency.
  • Halogen substitutions generally enhance anticancer activity compared to other groups like methyl or methoxy .

5. Conclusion

This compound represents a promising candidate in the development of new therapeutic agents for cancer treatment. Its ability to induce apoptosis and arrest the cell cycle highlights its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide, and what critical reaction parameters ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 5-chloroindole derivatives with 2-methylbenzamide precursors via amide bond formation. Key steps include:

  • Indole activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
    • Critical Parameters : Temperature control (0–25°C for coupling reactions), stoichiometric ratios (1:1.2 for amine:acylating agent), and moisture-free conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.6–4.0 ppm (ethylene linker), and δ 2.4 ppm (methyl group on benzamide) confirm substituent positions .
  • 13C NMR : Signals for carbonyl (C=O, ~168 ppm) and indole/benzamide carbons .
  • Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (C18H16ClN2O, ~318.8 g/mol) .
  • IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What preliminary biological screening approaches are recommended for this compound, and which target pathways are prioritized based on structural analogs?

  • Methodological Answer :

  • In vitro assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays .
  • Target Prioritization : Focus on indole-targeted pathways (e.g., serotonin receptors, tubulin polymerization) and benzamide-related kinases (e.g., PARP inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound to enhance pharmacological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the indole (e.g., substituents at C5) and benzamide (e.g., electron-withdrawing groups) .
  • In silico Modeling : Docking studies using Protein Data Bank (PDB) structures (e.g., 5L2D for tubulin) to predict binding modes .
  • Biological Validation : Test analogs in dose-response assays to correlate structural changes with IC50 shifts .

Q. What strategies resolve contradictions in biological activity data across different research groups?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
  • Purity Validation : HPLC analysis (≥98% purity) to exclude batch-dependent impurities .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-chloroindole derivatives) to identify trends .

Q. How can metabolic stability and solubility of this compound be optimized without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • LogP Adjustment : Add polar substituents (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining ClogP <5 .
  • In vitro ADME : Microsomal stability assays (human liver microsomes) and parallel artificial membrane permeability assay (PAMPA) .

Q. What computational methods are suitable for predicting binding modes with biological targets, and how are results validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or MOE with crystal structures (e.g., PDB: 3ERT for estrogen receptors) .
  • Validation : Site-directed mutagenesis of predicted binding residues followed by surface plasmon resonance (SPR) to measure KD shifts .

Q. How do stereochemical variations in synthetic intermediates affect the bioactivity profile of the final compound?

  • Methodological Answer :

  • Chiral Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to generate enantiomers .
  • Bioactivity Testing : Compare enantiomers in cell-based assays (e.g., IC50 for cancer cells) .
  • Analytical Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve stereoisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.